molecular formula C13H11ClN2O2 B1334861 N-benzyl-4-chloro-2-nitroaniline CAS No. 10066-18-9

N-benzyl-4-chloro-2-nitroaniline

Cat. No.: B1334861
CAS No.: 10066-18-9
M. Wt: 262.69 g/mol
InChI Key: LTSBSRAZIKXNMH-UHFFFAOYSA-N
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Description

N-benzyl-4-chloro-2-nitroaniline: is an organic compound with the molecular formula C13H11ClN2O2 . It is characterized by the presence of a benzyl group attached to a 4-chloro-2-nitroaniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-chloro-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of chlorobenzene to produce 4-chloro-2-nitroaniline, followed by a benzylation reaction. The nitration step involves treating chlorobenzene with nitric acid, resulting in a mixture of 2-nitro and 4-nitro derivatives, which are then separated . The benzylation step can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale nitration and benzylation reactions, with careful control of reaction conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-chloro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-benzyl-4-chloro-2-nitroaniline is unique due to the presence of both the benzyl and chloro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

N-benzyl-4-chloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSBSRAZIKXNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386114
Record name N-benzyl-4-chloro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10066-18-9
Record name N-benzyl-4-chloro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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